molecular formula C7H3ClF3NO3 B1402166 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene CAS No. 1404193-55-0

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene

Cat. No.: B1402166
CAS No.: 1404193-55-0
M. Wt: 241.55 g/mol
InChI Key: IYNLDAOQJFTCLO-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro(difluoro)methoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene typically involves the nitration of 2-[Chloro(difluoro)methoxy]-4-fluoro-benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro(difluoro)methoxy group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-[Difluoromethoxy]-4-fluoro-1-nitro-benzene.

    Reduction: The major product is 2-[Chloro(difluoro)methoxy]-4-fluoro-1-amino-benzene.

    Oxidation: Various oxidation products can be formed, depending on the specific conditions and reagents used.

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro(difluoro)methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methoxy]-4-fluoro-1-amino-benzene
  • 2-[Chloro(difluoro)methoxy]-4-fluoro-1-hydroxy-benzene
  • 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene

Uniqueness

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is unique due to the presence of both a chloro(difluoro)methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-3-4(9)1-2-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNLDAOQJFTCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216845
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-55-0
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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